![molecular formula C29H46O3 B14264002 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal CAS No. 189124-21-8](/img/structure/B14264002.png)
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is an organic compound characterized by the presence of a phenyl ring substituted with two decyloxy groups and a prop-2-ynal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide to introduce the decyloxy groups. This is followed by a Sonogashira coupling reaction with propargyl bromide to form the prop-2-ynal moiety. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynoic acid
Reduction: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynol
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives
Applications De Recherche Scientifique
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the prop-2-ynal moiety allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- (2E)-3-[3,4-bis(decyloxy)phenyl]-1-(4-tert-butylphenyl)prop-2-ene-1-thione
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is unique due to the presence of both decyloxy groups and the prop-2-ynal moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these features. The compound’s ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
189124-21-8 |
|---|---|
Formule moléculaire |
C29H46O3 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
3-(3,4-didecoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C29H46O3/c1-3-5-7-9-11-13-15-17-24-31-28-22-21-27(20-19-23-30)26-29(28)32-25-18-16-14-12-10-8-6-4-2/h21-23,26H,3-18,24-25H2,1-2H3 |
Clé InChI |
FXZAZADMPKWTJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C#CC=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


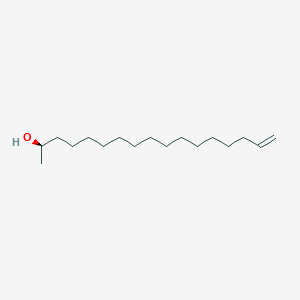
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
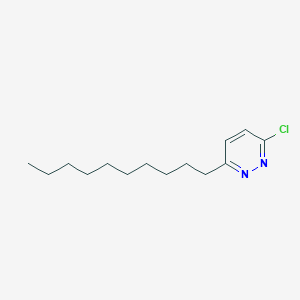
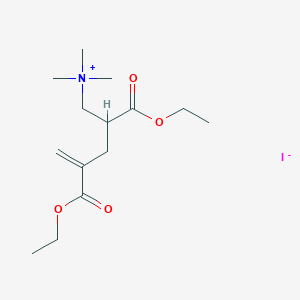
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)


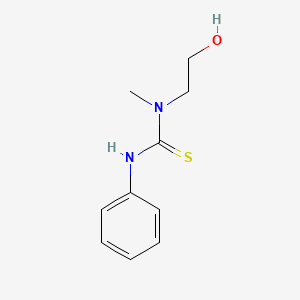
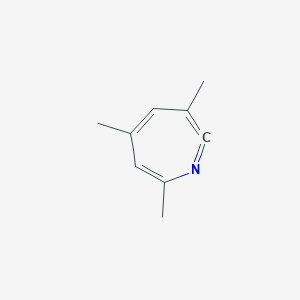
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
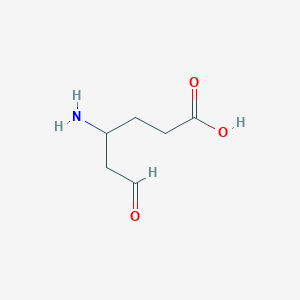
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
